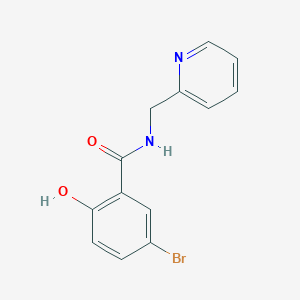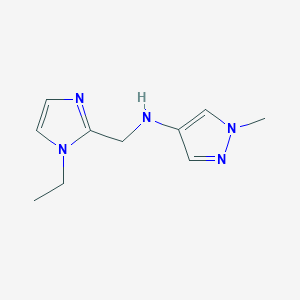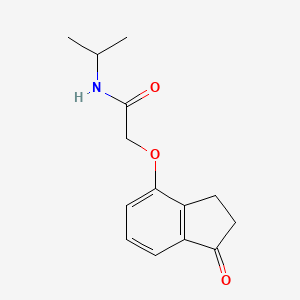
4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyclopropylmethyl group, a hydroxy group, and a propyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide typically involves multiple steps. One common method involves the acylation of 4-chlorobenzoic acid with cyclopropylmethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-chloro-N-(cyclopropylmethyl)-2-oxopropylbenzamide.
Reduction: Formation of N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-chloro-N-(cyclopropylmethyl)aniline: Similar structure but lacks the hydroxy and propyl groups.
4-chloro-N-(cyclopropylmethyl)-2-hydroxybenzamide: Similar structure but lacks the propyl group.
4-chloro-N-(cyclopropylmethyl)-N-propylbenzamide: Similar structure but lacks the hydroxy group.
Uniqueness
4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide is unique due to the presence of both the hydroxy and propyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C14H18ClNO2 |
|---|---|
分子量 |
267.75 g/mol |
IUPAC名 |
4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide |
InChI |
InChI=1S/C14H18ClNO2/c1-2-7-16(9-10-3-4-10)14(18)12-6-5-11(15)8-13(12)17/h5-6,8,10,17H,2-4,7,9H2,1H3 |
InChIキー |
JISDIRFDPWLWBT-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC1CC1)C(=O)C2=C(C=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



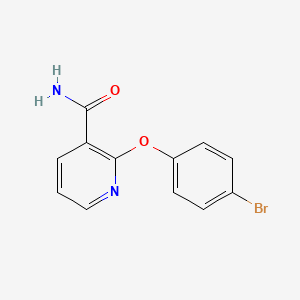
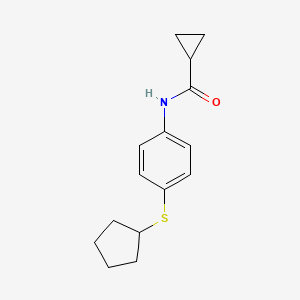
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
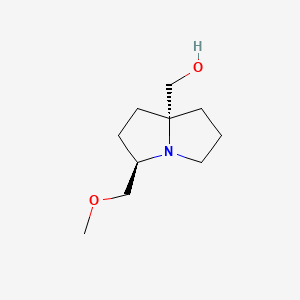
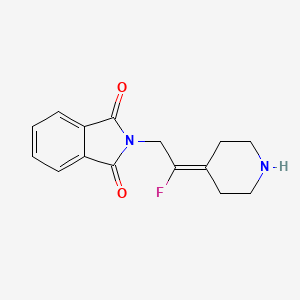
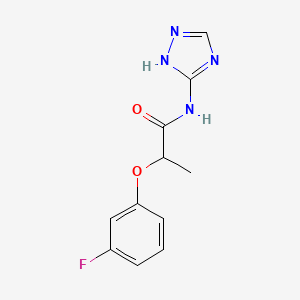
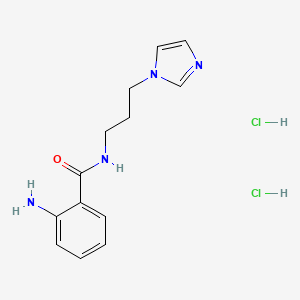
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
